1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-17-8-10-18(11-9-17)32(28,29)16-4-7-21(27)25-12-14-26(15-13-25)23-24-22-19(30-2)5-3-6-20(22)31-23/h3,5-6,8-11H,4,7,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLZFUMYXPUWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine to introduce the piperazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often employing microwave-assisted synthesis to accelerate the reactions .
Chemical Reactions Analysis
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols replace the tosyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Medicinal Chemistry
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has been explored for its potential pharmacological properties, including:
- Anti-inflammatory Activity : Studies have indicated that this compound exhibits significant anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases .
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains. For instance, derivatives of benzothiazole and piperazine have demonstrated moderate to good antimicrobial activity .
Biological Studies
The compound is utilized in biological assays to understand interactions with various enzymes and receptors:
- Fluorescent Probes : The presence of the benzo[d]thiazole moiety allows for potential applications as fluorescent probes or imaging agents in biological research .
Industrial Applications
In the industrial sector, 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one serves as an intermediate in the synthesis of more complex molecules with pharmaceutical applications. Its unique structure can be tailored to develop new materials with specific electronic or optical properties .
Case Studies
Several studies have investigated the biological activity and potential therapeutic applications of compounds related to 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one:
- Anti-Cancer Activity : Research has demonstrated that derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents .
- Inflammation Models : In vivo studies have shown significant reduction in inflammation markers when tested against established models, supporting its use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Piperazine-Thiazole Cores
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (Compound 13)
- Structure: Shares the benzothiazole-piperazine-butanone backbone but substitutes the methoxy group with a 4-chlorophenyl moiety and lacks the tosyl group.
- Synthesis : Prepared via refluxing 1-(4-chlorophenyl)piperazine with 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one in acetonitrile with K₂CO₃ .
- Key Differences :
- The chlorophenyl group may confer distinct electronic effects compared to the methoxy group.
- Absence of the tosyl group reduces steric bulk and alters solubility.
Urea-Linked Derivatives ()
- Examples: Compounds 1f , 11a–o , and 3d–e feature urea linkages instead of a tosyl group.
- Substituents like trifluoromethyl (e.g., 11d, 11m) or chloro (e.g., 11b, 11c) on aryl groups modulate lipophilicity and metabolic stability.
- Physicochemical Data: Compound Yield (%) Melting Point (°C) ESI-MS (m/z) 1f 70.7 198–200 667.9 11d 85.3 Not reported 534.1 3d 70.1 225–226 788.3
Pyridine and Thiophene Derivatives
- Examples : UDO (pyridine-piperazine) and compound 22 (thiophene-containing) .
- Key Differences :
- Replacement of benzothiazole with pyridine or thiophene alters aromatic stacking interactions.
- The tosyl group in the target compound may confer superior sulfonamide-mediated binding compared to heterocyclic variants.
Substituent Effects on Physicochemical Properties
- Methoxy vs. Chloro :
- Methoxy groups increase electron density and may enhance solubility via polarity, whereas chloro groups elevate lipophilicity (logP).
- Tosyl vs. Urea :
- Tosyl groups improve metabolic stability due to sulfonate resistance to hydrolysis, unlike urea linkages, which are prone to enzymatic cleavage .
Q & A
Q. What are the established synthetic routes for preparing 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
- Alkylation of piperazine derivatives : For example, reacting 4-methoxybenzo[d]thiazole-2-yl-piperazine with a tosylbutanone precursor under reflux conditions in acetonitrile with a base like K₂CO₃, followed by purification via flash chromatography (similar to methods in ).
- Tosylation steps : Introducing the tosyl (p-toluenesulfonyl) group via reaction with tosyl chloride in anhydrous conditions, monitored by TLC .
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.86 ppm for thiazole protons, δ 3.87 ppm for methoxy groups) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M + Na]⁺ = 487.1523; observed = 487.1526) .
- HPLC : For purity assessment (>95%) using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product?
- Microwave-assisted synthesis : Reduces reaction time from 12–24 hours (conventional reflux) to 1–2 hours, minimizing side reactions (e.g., decomposition of the tosyl group) .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of piperazine intermediates, but acetonitrile is preferred to avoid sulfoxide byproducts .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- X-ray crystallography : Definitive structural confirmation, especially if piperazine ring puckering or torsional effects distort NMR assignments .
- DFT calculations : Predict theoretical NMR shifts and compare with experimental data to identify conformational isomers .
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation around the piperazine-thiazole bond) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Cytotoxicity screening : Use SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ determination. Normalize against reference compounds like CHS-828 .
- Enzyme inhibition assays : Target monoacylglycerol lipase (MAGL) or similar enzymes via fluorometric substrate cleavage, using 10 µM–100 µM compound concentrations .
- Receptor binding studies : Radioligand displacement assays (e.g., 5-HT1A receptor binding) to assess affinity, with corrections for nonspecific binding .
Q. How can structural modifications enhance the compound’s stability or activity?
- Bioisosteric replacement : Substitute the tosyl group with trifluoromethanesulfonyl to improve metabolic stability .
- Piperazine ring substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to modulate receptor binding kinetics .
- Prodrug strategies : Mask the ketone group as an ester or oxime to enhance bioavailability .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound purity?
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental results?
- Conformational sampling : Use molecular dynamics simulations to explore low-energy conformers missed in static DFT models .
- Cross-validate assays : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
